molecular formula C10H9N3O2 B1610704 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid CAS No. 864461-16-5

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

カタログ番号: B1610704
CAS番号: 864461-16-5
分子量: 203.2 g/mol
InChIキー: VRHSEUBQEPIPNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Taxonomy and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound reflects its complex heterocyclic structure and follows established International Union of Pure and Applied Chemistry naming conventions for polyfunctional organic compounds. The compound is officially registered under Chemical Abstracts Service number 864461-16-5, providing a unique identifier for scientific and commercial applications. The molecular structure encompasses two distinct heterocyclic systems: an imidazole ring bearing both methyl and carboxylic acid substituents, and a pyridine ring connected at the 3-position of the nitrogen-containing aromatic system.

Alternative nomenclature systems recognize this compound through various systematic names, including 4-methyl-2-(3-pyridinyl)-1H-Imidazole-5-carboxylic acid and 1H-Imidazole-5-carboxylic acid, 4-methyl-2-(3-pyridinyl)-. These naming variations reflect different numbering conventions applied to the imidazole ring system, where the position of the methyl group and carboxylic acid functionality can be designated using either the 4,5-numbering or 5,4-numbering systems depending on the specific nomenclature approach employed.

The standard International Union of Pure and Applied Chemistry name, 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid, provides precise structural information through its systematic designation. The compound's structural representation through Simplified Molecular Input Line Entry System notation as CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O enables computational chemistry applications and database searches. The International Chemical Identifier key VRHSEUBQEPIPNJ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound's structure.

Table 1: Nomenclature and Identification Data

Parameter Value Reference
Chemical Abstracts Service Number 864461-16-5
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
International Union of Pure and Applied Chemistry Name 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid
Simplified Molecular Input Line Entry System CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O
International Chemical Identifier Key VRHSEUBQEPIPNJ-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The historical foundation for compounds such as this compound traces back to the pioneering work of Heinrich Debus, who first synthesized imidazole in 1858 through the condensation of glyoxal, formaldehyde, and ammonia. This seminal achievement established the fundamental chemistry of imidazole rings and provided the conceptual framework for subsequent developments in heterocyclic synthesis. Debus initially named his product glyoxaline, though the term imidazole, coined by Arthur Rudolf Hantzsch in 1887, ultimately gained acceptance in the chemical literature.

The evolution of imidazole chemistry proceeded through several key developmental phases, with significant contributions from multiple researchers who expanded synthetic methodologies and explored structural variations. The recognition that imidazole exists in tautomeric forms, with hydrogen atoms capable of migrating between nitrogen positions, fundamentally influenced subsequent research into imidazole derivatives and their biological activities. This tautomeric behavior contributes to the unique chemical properties that make imidazole-containing compounds particularly valuable in medicinal chemistry applications.

Parallel developments in pyridine chemistry, initiated by Thomas Anderson's isolation of pure pyridine from animal bone oil in 1849, provided the second essential component for hybrid imidazole-pyridine structures. Anderson's work on pyridine, named for its derivation from the Greek word for fire due to its flammable nature, established the chemical properties and synthetic accessibility of this nitrogen-containing aromatic heterocycle. The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s, confirming its benzene-like structure with a nitrogen substitution, laid the groundwork for understanding pyridine's reactivity and potential for structural modification.

The convergence of imidazole and pyridine chemistry in the twentieth century enabled the development of hybrid compounds that combine the favorable properties of both heterocyclic systems. Research efforts focused on creating molecules that could exploit the basicity and hydrogen-bonding capabilities of imidazole while incorporating the aromatic stability and coordination properties of pyridine. These investigations revealed that imidazole-pyridine hybrids often exhibit enhanced biological activities compared to their individual components, driving continued interest in this class of compounds.

Position within Imidazole-Pyridine Hybrid Compounds

This compound occupies a significant position within the broader class of imidazole-pyridine hybrid compounds, which have emerged as privileged structures in medicinal chemistry research. These hybrid molecules represent a sophisticated approach to drug design, combining the unique chemical properties of imidazole rings with the structural versatility of pyridine moieties to create compounds with enhanced biological activities and improved pharmacological profiles.

The strategic design of imidazole-pyridine hybrids exploits the complementary properties of both heterocyclic systems, where imidazole contributes amphoteric behavior, hydrogen-bonding capabilities, and coordination chemistry potential, while pyridine provides aromatic stability and additional nitrogen-based interactions. Research has demonstrated that such hybrid structures can exhibit superior antifungal, antibacterial, and anticancer activities compared to compounds containing either heterocycle alone. The positioning of the pyridine ring at the 2-position of the imidazole core, as observed in this compound, represents a particularly favorable arrangement for biological activity.

Contemporary research into imidazole-pyridine hybrids has revealed their potential across multiple therapeutic areas, with studies demonstrating significant anticancer activity against various breast cancer cell lines. The structural framework exemplified by this compound allows for systematic modification of substituents to optimize biological activity while maintaining the core hybrid structure. This approach has led to the development of compounds with improved selectivity profiles and enhanced potency against specific cellular targets.

The emergence of green synthetic methodologies for imidazole derivatives has further elevated the importance of compounds like this compound in sustainable pharmaceutical research. These environmentally conscious approaches, including microwave irradiation, ultrasound treatment, and ball milling techniques, enable efficient synthesis of complex heterocyclic structures while minimizing environmental impact. The application of such methods to imidazole-pyridine hybrid synthesis represents a convergence of chemical innovation and environmental responsibility.

Table 2: Comparative Analysis of Imidazole-Pyridine Hybrid Features

Structural Feature Contribution to Activity Reference
Imidazole Core Amphoteric behavior, hydrogen bonding
Pyridine Substitution Aromatic stability, nitrogen interactions
2-Position Linkage Optimal spatial arrangement
Methyl Substitution Enhanced lipophilicity
Carboxylic Acid Group Improved solubility, receptor binding

特性

IUPAC Name

5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSEUBQEPIPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479109
Record name 5-Methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864461-16-5
Record name 5-Methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Multi-step Synthesis via Imidazole Ester Intermediate

Step Reagents & Conditions Description Yield & Notes
1 Reaction of NBoc-imidamides with α-azidoenones in acetonitrile at 120 °C Cyclization to form substituted imidazole ester Efficient, catalyst-free; accommodates aromatic and heteroaromatic substituents
2 Palladium-catalyzed Suzuki coupling of bromo-substituted imidazole esters with pyridin-3-yl boronic acid Introduction of pyridin-3-yl substituent at C-2 Moderate to good yields (60–75%) depending on substituents
3 Hydrolysis of ester with aqueous NaOH at reflux, followed by acidification Conversion of ester to carboxylic acid High yields; mild conditions; purification by precipitation

Alternative Condensation Approach

  • Direct condensation of 3,4-diaminopyridine derivatives with pyridine-3-carboxaldehyde in polar aprotic solvents such as DMSO or nitrobenzene at elevated temperatures (120–155 °C) can yield imidazole derivatives bearing pyridin-3-yl groups.
  • This method involves heating the amine and aldehyde mixture for extended periods (12–16 h), followed by solvent removal and purification by column chromatography or crystallization.
  • The resulting esters are then hydrolyzed to the corresponding carboxylic acids under basic conditions.

Catalytic and Metal-mediated Methods

  • Rhodium-catalyzed reactions of heterocyclic precursors such as 1-sulphonyl-1,2,3-triazoles with heterocycles have been reported to afford imidazole derivatives substituted at multiple positions, including at C-2 with heteroaryl groups.
  • These methods provide good to excellent yields and allow for diverse substitution patterns but require metal catalysts and controlled conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Temperature 120–155 °C for condensation; 120 °C for cyclizations Higher temperatures favor cyclization and condensation but require careful control to avoid decomposition
Solvent Acetonitrile, DMSO, nitrobenzene, toluene Choice influences solubility and reaction rate; nitrobenzene and DMSO used for condensation; acetonitrile for azide reactions
Catalysts Palladium (for Suzuki coupling), Rhodium (for metal-catalyzed cyclizations) Catalysts improve regioselectivity and yields but add cost and complexity
Hydrolysis Aqueous NaOH reflux, acidification with HCl Efficient conversion of esters to acids; mild and scalable

Representative Data Table: Synthesis Yields and Purity

Compound Stage Reaction Type Typical Yield (%) Purification Method Notes
Imidazole ester intermediate Cyclization of imidamides with azidoenones 70–85 Crystallization or column chromatography Catalyst-free; scalable
Pyridin-3-yl substitution Suzuki coupling 60–75 Chromatography Sensitive to substituent effects
Carboxylic acid from ester Base hydrolysis 80–95 Precipitation after acidification High purity; mild conditions

Research Findings and Notes

  • The synthesis of this compound and its ester derivatives has been optimized to balance yield, purity, and scalability, with continuous flow reactors suggested for industrial production to enhance consistency.
  • The choice of substituents on the imidazole and pyridine rings affects reactivity and biological activity, necessitating tailored synthetic routes for analog development.
  • Use of coupling reagents such as HBTU for amide bond formation in related heterocyclic syntheses has improved yields and purity, suggesting potential application in imidazole carboxylic acid derivatives synthesis.
  • Hydrolysis of esters to acids is a reliable final step, with mild basic conditions and acid work-up providing high yields and pure products suitable for further biological evaluation.

化学反応の分析

Types of Reactions

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is a chemical compound featuring a pyridine ring and an imidazole moiety. It has a molecular formula of C10H9N3O2C_{10}H_9N_3O_2 and a molecular weight of 203.20 g/mol . This compound's structure includes a methyl group on the imidazole ring and a specific pyridine substitution pattern.

Potential Applications

This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Studies suggest that compounds with similar structures can interact with enzymes or receptors involved in metabolic pathways, indicating that this compound may also exhibit specific interactions worth exploring further.

Chemical Reactions

This compound is typical of carboxylic acid esters.

Interaction Studies

Interaction studies are crucial for understanding the biological effects of this compound ethyl ester.

Similar Compounds and Biological Activities

Several compounds share structural similarities with this compound ethyl ester. What sets this compound ethyl ester apart from these similar compounds is its specific combination of a methyl group on the imidazole ring and the pyridine substitution pattern, which may influence its biological activity and reactivity profile differently compared to others.

Compound NameStructure FeaturesBiological Activity
5-Methylthiazole-4-carboxylic acidThiazole ring; carboxylic acidAntimicrobial
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylateThiazole and pyridine rings; ethyl esterAntifungal
1-MethylimidazoleImidazole ring; methyl groupAnticancer
4-PyridinylmethylimidazoleImidazole and pyridine; methyl substituentAntimicrobial

作用機序

The mechanism of action of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Comparison with Similar Compounds

Below is a systematic comparison of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid with structurally or functionally related compounds, based on the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Synthesis Challenges
This compound Imidazole - 5-Methyl
- 2-Pyridin-3-yl
- 4-Carboxylic acid
- Enhanced solubility due to pyridine
- Potential enzyme inhibition via carboxylic acid group
Likely requires multi-step synthesis with moderate yields (inferred from analogs)
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Pyrazole - 3-Methyl
- 5-Isoxazolyl
- 4-Carboxylic acid
- Exhibits antioxidant and antitumor activity
- Lower solubility compared to pyridine analogs
Synthesis involves alkylation and cyclization; stability issues noted
5-(Methoxymethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid Imidazolinone - Methoxymethyl
- 4-Methyl-4-isopropyl
- Pyridine-3-carboxylic acid
- Improved metabolic stability due to trifluoromethyl/isopropyl groups
- Used in enzyme inhibition studies
Complex regioselectivity in alkylation steps; requires chiral starting materials
2-[(E)-3-(2-Furyl)acryloyl]-7-[5-methyl-2-(pyridin-3-yl)-oxazol-4-ylmethoxy]-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 13n) Isoquinoline - Oxazole-pyridine hybrid
- Tetrazole group
- High binding affinity for receptors (e.g., angiotensin II)
- Moderate yield (31% over 2 steps)
Sensitive to decomposition (mp 220–222 °C with decomp.)
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyridazine - Trifluoromethyl furan
- Fluorophenylmethyl
- Enhanced pharmacokinetics due to fluorination
- Targets proteases and kinases
Requires fluorinated reagents and chiral resolution

Key Findings from Comparative Analysis :

Bioactivity :

  • The pyridine-imidazole-carboxylic acid scaffold (target compound) is less fluorinated than analogs like EP 4 374 877 derivatives, which may limit its metabolic stability but reduce toxicity risks .
  • Compounds with tetrazole groups (e.g., Compound 13n) show superior receptor-binding properties compared to carboxylic acid analogs, albeit with thermal instability .

Synthetic Complexity: Fluorinated derivatives (e.g., EP 4 374 877 A2) require specialized reagents (e.g., 2,3-difluorobenzaldehyde) and chiral catalysts, increasing production costs . The target compound’s synthesis is likely simpler than multi-heterocyclic systems (e.g., isoquinoline-tetrazole hybrids) but may face challenges in regioselective methylation .

生物活性

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (CAS 864461-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 203.2 g/mol. Its structure includes a pyridine ring and an imidazole moiety, which are critical for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa4.3
A5498.3
MDA-MB-2316.0
HepG20.71
MCF70.46

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Lower IC50 values suggest higher potency, particularly against HepG2 and MCF7 cell lines, which are commonly used in cancer research.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
  • Apoptosis Induction : It promotes apoptosis through intrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Inhibition of Kinases : Molecular docking studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, such as Aurora-A kinase, contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substitution on the Pyridine Ring : Additional functional groups on the pyridine ring can enhance antiproliferative activity. Hydroxyl (-OH) substitutions have been shown to significantly improve potency against various cancer cell lines .
  • Imidazole Modifications : Altering the imidazole position or substituents can impact binding affinity and selectivity towards target proteins.

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A study demonstrated that derivatives of imidazole-pyridine compounds exhibit significant cytotoxicity against HeLa and A549 cell lines, with IC50 values ranging from 0.021 µM to 0.058 µM depending on structural modifications .
  • In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of this compound in inhibiting tumor growth, showing promising results that warrant further investigation into its pharmacokinetics and bioavailability.

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via LCMS (e.g., [M+H]+ at m/z 366) and HPLC (retention time ~1.26 minutes) .

How is the compound characterized structurally, and what analytical methods are critical for validation?

Basic
Structural Characterization :

Property Method Data
Molecular formulaHigh-resolution MSC₁₀H₉N₃O₂
SMILESComputational modelingCC1=NN(N=C1C(=O)O)C2=CN=CC=C2
Crystal structureX-ray diffractionBond angles/lengths (e.g., C-N: 1.34Å)
PurityHPLC≥98% (C18 column, acetonitrile/H₂O)

Q. Validation :

  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., pyridinyl H at δ 8.5–9.0 ppm).
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced
Contradictions may arise from differences in:

  • Assay conditions (e.g., pH, solvent polarity affecting ionization ).
  • Target selectivity (e.g., off-target interactions with G-protein-coupled receptors vs. kinases ).

Q. Methodological Solutions :

  • Dose-response curves : Compare EC₅₀ values under standardized conditions.
  • Structural analogs : Test derivatives (e.g., pyridin-4-yl vs. pyridin-3-yl) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

What computational methods are recommended for predicting binding modes and metabolic stability?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., angiotensin receptors ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 for metabolic stability (CYP450 inhibition risk) and bioavailability .

Q. Key Parameters :

Parameter Tool Output
LogPMarvinSketch~1.2 (moderate lipophilicity)
Metabolic sitesMetaSiteHydroxylation at methyl group

What solvents and reaction conditions are optimal for preserving the compound’s stability during synthesis?

Q. Basic

  • Stable solvents : DMF or DMSO (avoid aqueous acids/bases at high temperatures) .
  • Temperature : Maintain ≤80°C to prevent decarboxylation .
  • Light sensitivity : Store in amber vials under N₂ atmosphere .

How can researchers design analogs to improve target selectivity while minimizing toxicity?

Q. Advanced

  • SAR Studies : Modify substituents systematically:

    Position Modification Effect
    PyridinylReplace with 4- vs. 3-Alters π-π stacking with receptors
    MethylFluorine substitutionEnhances metabolic stability
  • Toxicity screening : Use in vitro hepatocyte assays (e.g., HepG2 cells) to assess CYP3A4 induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。